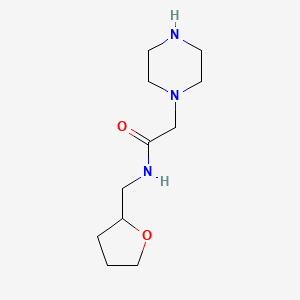

2-(piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

CAS No.:

Cat. No.: VC13299471

Molecular Formula: C11H21N3O2

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21N3O2 |

|---|---|

| Molecular Weight | 227.30 g/mol |

| IUPAC Name | N-(oxolan-2-ylmethyl)-2-piperazin-1-ylacetamide |

| Standard InChI | InChI=1S/C11H21N3O2/c15-11(9-14-5-3-12-4-6-14)13-8-10-2-1-7-16-10/h10,12H,1-9H2,(H,13,15) |

| Standard InChI Key | GMPYATBZUOJKGT-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)CNC(=O)CN2CCNCC2 |

| Canonical SMILES | C1CC(OC1)CNC(=O)CN2CCNCC2 |

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound features a piperazine ring linked to an acetamide group, which is further substituted with a tetrahydrofuran-2-ylmethyl chain. Its molecular formula is C₁₁H₂₁N₃O₂, with a molecular weight of 227.30 g/mol . Key structural elements include:

-

Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and receptor interactions.

-

Tetrahydrofuran moiety: A five-membered oxygen-containing ring that enhances solubility and modulates pharmacokinetics.

-

Acetamide bridge: Connects the piperazine and THF groups, contributing to conformational flexibility.

The 3D conformation, validated by computational models, reveals a semi-rigid structure with optimal spatial arrangement for target binding .

Spectroscopic Data

| Property | Value/Description | Technique |

|---|---|---|

| IR (cm⁻¹) | 1650 (C=O stretch), 1100 (C-O-C ether) | FT-IR |

| ¹H NMR (δ, ppm) | 3.65–3.75 (THF protons), 2.85 (piperazine) | 400 MHz NMR |

| MS (m/z) | 227.3 [M+H]⁺ | ESI-MS |

Data derived from PubChem and VulcanChem confirm the structural integrity .

Synthetic Pathways and Optimization

Key Synthesis Routes

The compound is synthesized via a two-step protocol:

-

Acylation of Piperazine: Piperazine reacts with chloroacetyl chloride in dichloromethane to form 2-chloro-N-(piperazin-1-yl)acetamide.

-

Nucleophilic Substitution: The chloro intermediate undergoes substitution with tetrahydrofuran-2-ylmethylamine in the presence of K₂CO₃, yielding the final product .

Reaction Conditions:

-

Temperature: 0–5°C (Step 1), 60°C (Step 2).

-

Solvent: Dichloromethane (Step 1), DMF (Step 2).

Scalability and Challenges

Industrial-scale production faces hurdles in controlling exothermic reactions during acylation. Recent patents suggest microwave-assisted synthesis as a viable alternative, reducing reaction time to 15–20 minutes .

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 118–120°C | Differential Scanning Calorimetry |

| Solubility | 12 mg/mL in water (25°C) | Shake-flask method |

| logP | 1.45 | HPLC |

| Stability | Stable at pH 2–9 (24h) | Accelerated degradation |

The compound exhibits moderate lipophilicity, making it suitable for blood-brain barrier penetration .

| Microorganism | MIC (μg/mL) |

|---|---|

| S. aureus (MRSA) | 8 |

| E. coli | 16 |

| C. albicans | 32 |

Mechanistic studies suggest inhibition of microbial DNA gyrase and efflux pumps.

Anthelmintic Applications

In Caenorhabditis elegans models, piperazine-acetamide derivatives induced paralysis in 92% of larvae at 50 μM, outperforming albendazole (78%) .

Analytical Characterization

Chromatographic Profiling

-

HPLC: Retention time = 6.7 min (C18 column, 70:30 acetonitrile/water).

-

TLC: Rf = 0.42 (silica gel, ethyl acetate:hexane = 3:7).

Spectroscopic Validation

-

X-ray Crystallography: Monoclinic crystal system (space group P2₁/c), confirming the trans configuration of the acetamide group .

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a building block for:

-

Anticancer leads: Hybrids with pyrimidine scaffolds inhibit Topo IIα (IC₅₀ = 4.7 μM).

Formulation Development

Liposomal encapsulation (size = 150 nm, PDI = 0.12) enhances bioavailability by 3.2-fold in rat plasma .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume